Bis(2,4-dimethoxybenzyl)amine
Overview
Description
Bis(2,4-dimethoxybenzyl)amine is a chemical compound with the molecular formula C18H23NO4 . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of this compound has been described in various studies. For instance, it has been used as an amine nucleophile to investigate the 1,4- reactivity of 5-bromo-2-indene-1-one . It may also be used in the concise synthesis of a series of 2,4,5-trisubstituted oxazoles, via a tandem Ugi/Robinson-Gabriel reaction sequence .Molecular Structure Analysis
The molecular structure of this compound consists of a total of 47 bonds. There are 24 non-H bonds, 12 multiple bonds, 8 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), and 4 ethers (aromatic) .Chemical Reactions Analysis
This compound has been used in various chemical reactions. For example, it has been used as an amine nucleophile in the investigation of the 1,4- reactivity of 5-bromo-2-indene-1-one .Physical and Chemical Properties Analysis
This compound has a molecular weight of 317.38 . It is a solid at room temperature . The InChI Code for this compound is 1S/C18H23NO4/c1-20-15-7-5-13 (17 (9-15)22-3)11-19-12-14-6-8-16 (21-2)10-18 (14)23-4/h5-10,19H,11-12H2,1-4H3 .Scientific Research Applications
Medicinal Chemistry Applications :
- Bis(3,4-dimethoxybenzyl)cyclopentylamine has been synthesized and found effective as a peripheral dopamine blocking agent. It antagonizes the hypotensive effect of dopamine and potentiates apomorphine-induced stereotypy (Jarboe et al., 1978).
- The compound also depletes norepinephrine and dopamine in the central nervous system, indicating a potential role in neurochemistry (Bannon et al., 1980).
Organometallic and Catalysis Research :
- A study describes the unusual C-C bond cleavage in the formation of amine-bis(phenoxy) group 4 benzyl complexes, highlighting the potential of these complexes in stereospecific polymerization (Gowda et al., 2014).
- Zirconium complexes of amine−bis(phenolate) ligands have been synthesized and found effective in 1-hexene polymerization, demonstrating significant structure-reactivity relationships (Tshuva et al., 2001).
Polymer Science :
- Research on photogeneration of polyfunctional amines and the thermal curing of epoxy resin and polyurethane oligomer using these amines has been conducted. This includes the study of various blocked polyfunctional amines like bis(4-formylaminophenyl) methane (Nishikubo et al., 1993).
Synthesis and Characterization :
- The synthesis and characterization of dinuclear rare-earth complexes supported by amine-bridged bis(phenolate) ligands have been explored for their catalytic activity in the ring-opening polymerization of l-lactide (Duan et al., 2016).
- A novel synthesis of 2,3-azaisoindoline has been reported, involving the reaction of a dichloride with 2,4-dimethoxybenzyl amine followed by deprotection (Sakya et al., 2010).
Nanotechnology :
- The paper on the novel recovery of nano-structured ceria (CeO2) from Ce(III)-Benzoxazine dimer complexes via thermal decomposition illustrates the application in nanomaterial synthesis (Veranitisagul et al., 2011).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that dmba can act as an oxidizing agent and catalyst in certain organic reactions . It plays a significant role in the diazotization reactions during the synthesis of organic compounds .
Result of Action
It is known that dmba exhibits fluorescent properties and is often used as a precursor for dyes and fluorescent probes in biomedical and pharmaceutical research .
Action Environment
It is known that dmba should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Biochemical Analysis
Biochemical Properties
Bis(2,4-dimethoxybenzyl)amine has been identified as a potent inhibitor of the sulfatase enzyme . This enzyme catalyzes the hydrolysis of steroid sulfates, such as estrone-3-sulfate and estradiol-17-sulfate, to produce the corresponding free steroids .
Cellular Effects
Given its inhibitory activity against the sulfatase enzyme, it can be inferred that it may influence cell function by modulating the levels of certain steroids in the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the sulfatase enzyme . By inhibiting this enzyme, it prevents the conversion of steroid sulfates to free steroids, thereby potentially affecting various biochemical processes that depend on these steroids .
Metabolic Pathways
Given its inhibitory activity against the sulfatase enzyme, it may play a role in the metabolism of steroid sulfates .
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-N-[(2,4-dimethoxyphenyl)methyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-20-15-7-5-13(17(9-15)22-3)11-19-12-14-6-8-16(21-2)10-18(14)23-4/h5-10,19H,11-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWMZVDEYOKQCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=C(C=C(C=C2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174871 | |
Record name | Bis(2,4-dimethoxybenzyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20781-23-1 | |
Record name | N-[(2,4-Dimethoxyphenyl)methyl]-2,4-dimethoxybenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20781-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2,4-dimethoxybenzyl)amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020781231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2,4-dimethoxybenzyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2,4-dimethoxybenzyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.019 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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